

Introduction: Unveiling the Structure and Significance of a Key Cyclosiloxane

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Compound of Interest

Compound Name: *Octadecamethylcyclononasiloxane*

Cat. No.: B1594699

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Octadecamethylcyclononasiloxane, a cyclic organosilicon compound commonly designated as D9, represents a significant molecule within the broader family of siloxanes. Comprising a nine-membered ring of alternating silicon and oxygen atoms, with each silicon atom fully substituted by two methyl groups, its unique structure imparts a combination of thermal stability, chemical resistance, low surface tension, and hydrophobicity.[\[1\]](#)[\[2\]](#) These characteristics have established its utility in diverse industrial applications, ranging from high-performance lubricants to emollients in cosmetics and personal care products.[\[1\]](#)[\[3\]](#)

For researchers, scientists, and drug development professionals, the interest in D9 and related cyclosiloxanes extends beyond these conventional uses. Their biocompatibility and distinct physicochemical properties are being explored for advanced applications, including in the fabrication of medical devices and as components in novel drug delivery systems.[\[1\]](#)[\[4\]](#)[\[5\]](#) Furthermore, understanding the biological and environmental profile of these molecules is a critical area of ongoing research, necessitating robust and precise analytical methodologies.[\[2\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

This guide serves as a comprehensive technical resource, focusing on the core molecular properties and analytical characterization of **Octadecamethylcyclononasiloxane**. As a Senior Application Scientist, the objective is not merely to present data but to provide a self-validating framework for its analysis. We will delve into the causality behind experimental choices, detailing the principles and protocols that ensure the accurate determination of its molecular weight and structural integrity, thereby empowering researchers to confidently utilize and investigate this versatile compound.

Core Molecular Properties and Identifiers

The foundational step in characterizing any chemical entity is the precise determination of its fundamental properties. For **Octadecamethylcyclononasiloxane**, this involves confirming its elemental composition, molecular weight, and unique identifiers, which are crucial for regulatory compliance, literature searches, and accurate experimental design.

Property	Value	Source(s)
Molecular Formula	$C_{18}H_{54}O_9Si_9$	[3][9][10][11][12]
Molecular Weight	667.39 g/mol (Average)	[10][11][13][14]
667.4 g/mol (PubChem)	[9]	
667.3855 g/mol (NIST)	[15][16]	
CAS Registry Number®	556-71-8	[9][10][11][15][16]
IUPAC Name	2,2,4,4,6,6,8,8,10,10,12,12,14, 14,16,16,18,18- octadecamethyl- 1,3,5,7,9,11,13,15,17- nonaoxa- 2,4,6,8,10,12,14,16,18- nonasilacyclooctadecane	[9]
Common Synonyms	D9, Cyclononasiloxane, octadecamethyl-	[2][9]
Appearance	Colorless to pale yellow, clear liquid/oil	[10][17]

The molecular weight is a cornerstone parameter, calculated based on the molecular formula and the isotopic abundances of its constituent atoms. While slight variations exist between databases due to different computational methods or atomic weight standards, the values are highly consistent.[9][10][15] Experimental verification, typically via mass spectrometry, is essential to confirm this theoretical value and assess sample purity.

Synthesis and Purification: A Controlled Pathway to High-Purity D9

The synthesis of **Octadecamethylcyclononasiloxane** is not a random assembly but a controlled process rooted in the fundamental chemistry of silicon. The primary route involves hydrolysis and condensation reactions of silicon-containing precursors, a choice dictated by the need to form the stable siloxane (Si-O-Si) backbone of the molecule.[3][18]

The Rationale of Hydrolysis-Condensation

The causality behind this synthetic choice is twofold. First, starting materials like dichlorodimethylsilane are readily available and highly reactive. The hydrolysis step is critical as it replaces the chloro groups with hydroxyl (silanol) groups, which are the active intermediates. Second, these silanol groups are predisposed to undergo condensation, eliminating water to form the thermodynamically favored Si-O-Si linkage. Controlling reaction conditions (e.g., temperature, catalyst, and solvent) allows for the preferential formation of cyclic species over linear polymers.



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Caption: High-level workflow for the synthesis and purification of D9.

Industrial Purification Protocol: Fractional Distillation

Achieving the high purity (>98%) required for research and development applications necessitates an efficient purification strategy. Fractional distillation is the method of choice, selected because it effectively separates the components of the crude reaction mixture based on differences in their boiling points.[18]

Step-by-Step Methodology:

- System Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a packed distillation column (to increase surface area for better separation), a condenser, and

receiving flasks. Ensure all connections are vacuum-tight.

- Charge the Flask: The crude reaction mixture, containing D9 along with other smaller (e.g., D4, D5) and larger cyclosiloxanes, linear siloxanes, and solvent, is charged into the distillation flask.
- Pressure Reduction: The system pressure is reduced. Causality: D9 has a high boiling point at atmospheric pressure. Distillation under reduced pressure (e.g., 20 mmHg) significantly lowers the boiling point to a more manageable temperature (approx. 188°C), preventing thermal degradation of the product.[10][13][18]
- Heating and Fractionation: The distillation flask is heated gradually. The most volatile components (light cyclosiloxanes and residual solvent) will vaporize first, travel up the column, condense, and be collected in the initial receiving flask.
- Target Fraction Collection: As the temperature stabilizes at the boiling point of D9 at the given pressure (188-192°C at 20 mmHg), the receiving flask is changed. This fraction, containing the purified **Octadecamethylcyclononasiloxane**, is collected.[18]
- Shutdown: Once the D9 fraction is collected, heating is discontinued, and the system is allowed to cool before the vacuum is slowly released. The remaining higher-boiling-point impurities (heavy cyclosiloxanes) are left in the distillation flask.[18]

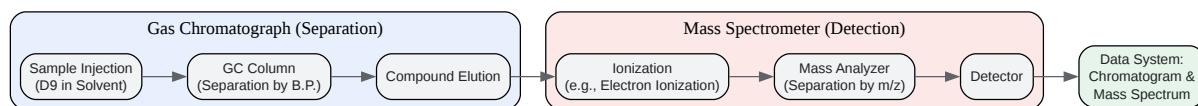
This self-validating protocol ensures purity by physically separating the target molecule based on a fundamental and measurable physical property.

Analytical Characterization: A Multi-Technique Approach

No single analytical technique can provide a complete picture of a molecule's identity and purity. Therefore, a triad of orthogonal methods—Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—is employed. This approach is chosen to provide complementary information, ensuring a robust and validated characterization. GC-MS confirms molecular weight and purity, NMR elucidates the precise chemical structure, and FTIR verifies the presence of key functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is the cornerstone for confirming molecular weight and assessing purity. The gas chromatograph separates volatile compounds in a mixture based on their partitioning between a stationary phase and a mobile gas phase. The mass spectrometer then fragments the eluted compounds and measures the mass-to-charge ratio of these fragments, providing a molecular fingerprint and the molecular ion mass. This technique is ideally suited for volatile cyclosiloxanes like D9.[19][20]



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Caption: The analytical workflow of GC-MS for D9 characterization.

Experimental Protocol (General):

- Sample Preparation: Prepare a dilute solution of the D9 sample (e.g., 100 µg/mL) in a suitable volatile solvent like tetrahydrofuran or acetone.[20] Prepare a blank (solvent only) and standards if quantification is needed.
- Instrument Setup:
 - GC: Use a non-polar capillary column (e.g., Rxi-5Sil MS). Set a temperature program that starts at a low temperature (e.g., 50°C) and ramps up to a high temperature (e.g., 300°C) to ensure elution of all components.[21]
 - Injector: Set to a temperature of ~250°C in split mode.
 - MS: Use Electron Ionization (EI) at 70 eV. Set the mass scan range from m/z 50 to 800.
- Injection: Inject 1 µL of the prepared sample into the GC.

- Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

Data Interpretation: The resulting chromatogram should show a major peak at a specific retention time corresponding to D9. The mass spectrum of this peak should display a molecular ion peak (M^+) or characteristic high-mass fragments that confirm the molecular weight of ~667 g/mol. Lower molecular weight peaks would correspond to impurities like D4, D5, etc.[22]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the chemical environment of specific nuclei. For D9, 1H NMR confirms the presence of methyl protons, while ^{13}C NMR identifies the methyl carbons. Most powerfully, ^{29}Si NMR provides direct information about the silicon atoms in the siloxane backbone. The choice to use ^{29}Si NMR is critical because it can distinguish between different siloxane units (e.g., M, D, T, Q groups) and is highly sensitive to ring strain and substitution, making it an authoritative tool for structural confirmation of silicones.[23][24][25]

Experimental Protocol (General):

- Sample Preparation: Dissolve a small amount of the purified D9 oil (10-20 mg) in an appropriate deuterated solvent (e.g., $CDCl_3$) in a 5 mm NMR tube.
- Instrument Setup: Place the sample in a high-field NMR spectrometer.
- Acquisition:
 - Acquire a standard 1H NMR spectrum.
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Acquire a proton-decoupled ^{29}Si NMR spectrum. This may require longer acquisition times due to the low natural abundance and negative gyromagnetic ratio of the ^{29}Si nucleus.[25]
- Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction.

Data Interpretation:

- ^1H NMR: A single, sharp singlet should be observed around 0.1 ppm, corresponding to the 54 equivalent protons of the 18 methyl groups.
- ^{13}C NMR: A single resonance should appear in the upfield region (typically 1-2 ppm) for the 18 equivalent methyl carbons.
- ^{29}Si NMR: A single peak is expected in the characteristic range for cyclic "D" units (approximately -20 to -22 ppm), confirming the presence of a single type of silicon environment within the symmetrical D9 ring.[25]

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, causing them to vibrate. It is an indispensable, rapid tool chosen specifically to confirm the presence of the core functional groups. For D9, the most prominent feature is the exceptionally strong absorption band associated with the Si-O-Si asymmetric stretch, which is characteristic of all siloxanes.[26]

Experimental Protocol (Liquid Film):

- Sample Preparation: Place a single drop of the neat D9 oil directly onto the surface of an ATR (Attenuated Total Reflectance) crystal or between two salt plates (e.g., KBr or NaCl).
- Background Scan: Perform a background scan of the empty ATR crystal or clean salt plates to subtract atmospheric (CO_2 , H_2O) and accessory absorbances.
- Sample Scan: Acquire the infrared spectrum of the D9 sample, typically by co-adding multiple scans to improve the signal-to-noise ratio. The typical range is $4000\text{-}400\text{ cm}^{-1}$.

Data Interpretation: The spectrum will be dominated by a very strong, broad absorption band in the $1130\text{-}1000\text{ cm}^{-1}$ region, which is the hallmark of the Si-O-Si asymmetric stretching vibration in cyclosiloxanes.[26][27] Other expected peaks include C-H stretching from the methyl groups ($\sim 2960\text{ cm}^{-1}$) and Si-C vibrations ($\sim 800\text{ cm}^{-1}$).

Physicochemical Properties for Drug Development

The utility of a compound like D9 in pharmaceutical formulations or medical devices is directly linked to its physicochemical properties. These parameters govern its solubility, stability, and interaction with biological systems.

Property	Value	Implication in Drug Development
Melting Point	-27 °C	Remains liquid under physiological and storage conditions.[10][13][17]
Boiling Point	188 °C (at 20 mmHg)	Low volatility under normal conditions, ensuring stability in formulations.[10][13][17]
Density	~0.98 g/cm ³	Similar to water, but immiscible due to hydrophobicity.[10][13]
Solubility	Soluble in non-polar solvents (e.g., Benzene); Slightly soluble in Acetonitrile; Insoluble in water.	Highly hydrophobic nature makes it suitable as an oil phase in emulsions, a non-aqueous vehicle, or a component for encapsulating lipophilic drugs.[6][10][17]
Refractive Index	~1.4050 - 1.4090	Useful for quality control and identification.[10][13][17]

Implications for Formulation: The pronounced hydrophobicity (lipophilicity) and low surface tension of D9 are its most significant features for drug development. These properties make it an excellent emollient and spreading agent in topical formulations, providing a non-greasy, silky feel.[1] In drug delivery, its ability to dissolve non-polar active pharmaceutical ingredients (APIs) and its general biocompatibility make it a candidate for use in sustained-release depots, as a lubricant for medical devices, or as a building block in more complex delivery systems like macrocyclic carriers.[1][5]

Concluding Remarks and Future Outlook

The molecular weight of **Octadecamethylcyclononasiloxane** (D9) is authoritatively established at approximately 667.4 g/mol. However, this single parameter is merely the gateway to a deeper understanding of the molecule. A rigorous characterization, built on the complementary pillars of mass spectrometry, NMR, and FTIR spectroscopy, is essential for validating its identity, structure, and purity. Each technique provides a unique and indispensable piece of the analytical puzzle, creating a self-validating system for quality assurance in research and development.

For professionals in drug development, D9 is more than just an inert excipient. Its well-defined physicochemical properties—particularly its liquidity, low volatility, and pronounced hydrophobicity—present opportunities for innovative formulation strategies for topical, transdermal, and device-based applications. As research continues into the broader biological and environmental impact of cyclosiloxanes, the precise and robust analytical methodologies detailed in this guide will remain fundamental to harnessing their potential safely and effectively. The future will likely see an expansion of its role from a passive ingredient to an active component in sophisticated, targeted delivery systems.

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